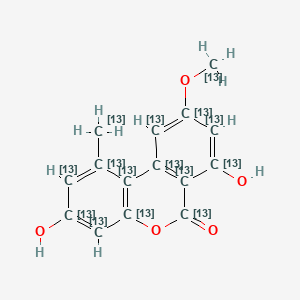

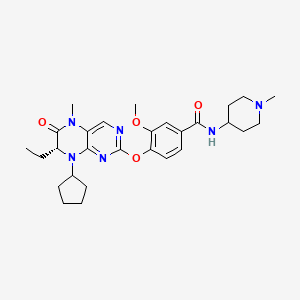

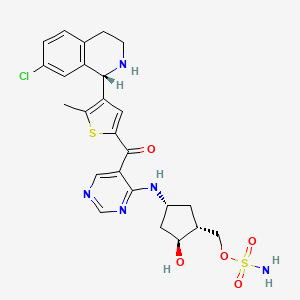

![molecular formula C10H12Li2N5O7P B12384418 dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)

dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate is a complex chemical compound that features multiple deuterium atoms, which are isotopes of hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate involves multiple steps, including the incorporation of deuterium atoms into the molecular structure. Typical synthetic routes may involve:

Deuteration Reactions: Using deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.

Phosphorylation: Introducing the phosphate group through reactions with phosphorus oxychloride or other phosphorylating agents.

Industrial Production Methods

Industrial production of such a compound would require specialized facilities capable of handling deuterium and ensuring high purity of the final product. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, especially at the deuterioamino and oxopurinyl groups.

Reduction: Reduction reactions could target the oxopurinyl group, potentially converting it to a dihydro form.

Substitution: Deuterium atoms may be substituted with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield deuterated purine derivatives, while reduction could produce deuterated dihydropurines.

Scientific Research Applications

Chemistry

Isotope Labeling: Used in studies involving isotope effects and reaction mechanisms.

NMR Spectroscopy: Deuterium atoms provide unique NMR signals, aiding in structural elucidation.

Biology

Metabolic Studies: Tracking deuterium-labeled compounds in metabolic pathways.

Protein Structure Analysis: Investigating protein-ligand interactions using deuterated compounds.

Medicine

Pharmacokinetics: Studying the distribution and metabolism of deuterated drugs.

Radiation Therapy: Potential use in enhancing the effectiveness of radiation treatments.

Industry

Material Science: Developing deuterated polymers and materials with unique properties.

Catalysis: Exploring the effects of deuterium on catalytic processes.

Mechanism of Action

The mechanism by which dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity due to the presence of deuterium. In chemical reactions, the presence of deuterium can influence reaction rates and mechanisms due to the isotope effect.

Comparison with Similar Compounds

Similar Compounds

Deuterated Nucleotides: Compounds like deuterated adenosine triphosphate (ATP) share similarities in structure and isotopic composition.

Deuterated Amino Acids: Deuterated versions of amino acids used in protein studies.

Properties

Molecular Formula |

C10H12Li2N5O7P |

|---|---|

Molecular Weight |

371.2 g/mol |

IUPAC Name |

dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate |

InChI |

InChI=1S/C10H14N5O7P.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,16D;;/hD3 |

InChI Key |

XGWXZBYTNQYGLH-VTULXUFTSA-L |

Isomeric SMILES |

[2H]C1=NC2=C(N1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+] |

Canonical SMILES |

[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

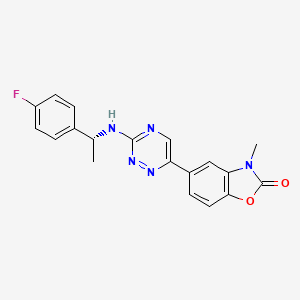

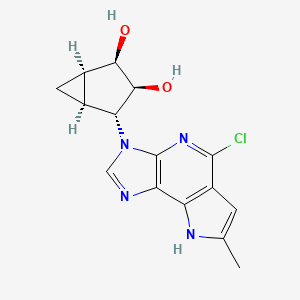

![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)

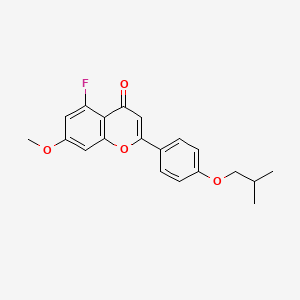

![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)

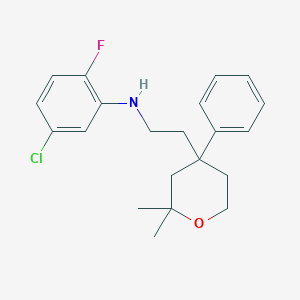

![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)